Dibenzo[B,D]furan-1-ylboronic acid
Overview
Description
Dibenzo[B,D]furan-1-ylboronic acid is an organic compound belonging to the boronic acid family. It is derived from dibenzofuran, a heterocyclic aromatic compound. This compound is known for its stability, reactivity, and catalytic properties, making it valuable in various fields such as organic synthesis, pharmaceuticals, and electronic devices .
Mechanism of Action
Target of Action
Dibenzo[B,D]furan-1-ylboronic acid is a versatile organic compound that primarily targets the formation of stable boronate esters . It is often coupled with imidazole derivatives to form anti-inflammatory compounds . It also serves as an intermediate in the synthesis of the dibenzo[g,p]chrysene compound .
Mode of Action
The compound’s mode of action is largely based on its ability to form stable boronate esters through reaction with various electrophiles . This property makes it a valuable reagent for Suzuki-Miyaura cross-coupling reactions, which are widely used in the construction of carbon-carbon bonds .
Biochemical Pathways
Its role in suzuki-miyaura cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps many foreign substances out of cells . It is also known to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Result of Action
The primary result of this compound’s action is the formation of stable boronate esters, which can be used in various organic synthesis processes, including the construction of carbon-carbon bonds . When coupled with imidazole derivatives, it can form anti-inflammatory compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, its solubility can be affected by the presence of certain solvents, such as methylene chloride and dimethyl sulfoxide .
Biochemical Analysis
Biochemical Properties
One of the key properties of Dibenzo[B,D]furan-1-ylboronic acid is its ability to form stable boronate esters through reaction with various electrophiles . This property makes it a valuable reagent for Suzuki-Miyaura cross-coupling reactions, which are widely used in the construction of carbon-carbon bonds . The resulting boronate esters are highly versatile and can undergo further transformations to generate complex molecular structures .
Molecular Mechanism
The molecular mechanism of this compound is largely based on its ability to form stable boronate esters, which can participate in various organic reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzo[B,D]furan-1-ylboronic acid is typically synthesized through a two-step reaction process. The first step involves the reaction of 1-bromodibenzofuran with n-butyllithium in dry tetrahydrofuran (THF) at -78°C. This is followed by the addition of trimethyl borate, which is allowed to react as the mixture gradually warms to room temperature. The reaction mixture is then washed with water, and the crude product is purified by washing with toluene/methylene chloride and filtering .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reaction vessels and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dibenzo[B,D]furan-1-ylboronic acid undergoes various types of reactions, including:
Oxidation: It can be oxidized to form corresponding boronic esters.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions include boronate esters, which are versatile intermediates in organic synthesis, and various substituted dibenzofuran derivatives .
Scientific Research Applications
Dibenzo[B,D]furan-1-ylboronic acid has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules and natural products.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of materials for electronic devices, such as organic light-emitting diodes (OLEDs)
Comparison with Similar Compounds
Similar Compounds
- Dibenzo[B,D]furan-2-ylboronic acid
- Dibenzo[B,D]furan-4-ylboronic acid
- Benzofuran-6-ylboronic acid
Uniqueness
Dibenzo[B,D]furan-1-ylboronic acid is unique due to its specific position of the boronic acid group on the dibenzofuran ring, which imparts distinct reactivity and stability compared to its isomers. This unique positioning makes it particularly effective in certain catalytic and synthetic applications .
Properties
IUPAC Name |
dibenzofuran-1-ylboronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO3/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7,14-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFBTOVNZIUWPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C3=CC=CC=C3OC2=CC=C1)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306837 | |
Record name | B-1-Dibenzofuranylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162607-19-4 | |
Record name | B-1-Dibenzofuranylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162607-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-1-Dibenzofuranylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzofuran-1-boronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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